molecular formula C7H14O2 B1336519 (2S)-2-methylhexanoic acid CAS No. 49642-51-5

(2S)-2-methylhexanoic acid

Cat. No. B1336519
CAS RN: 49642-51-5
M. Wt: 130.18 g/mol
InChI Key: CVKMFSAVYPAZTQ-LURJTMIESA-N
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Description

(2S)-2-methylhexanoic acid, also known as MHA, is a branched chain fatty acid that belongs to the family of carboxylic acids. It is a colorless, oily liquid that has a faint odor and is soluble in water. MHA is widely used in the synthesis of various organic compounds and has been the subject of extensive scientific research due to its unique properties and potential applications.

Scientific Research Applications

Organic Synthesis

(2S)-2-methylhexanoic acid: is a valuable building block in organic synthesis. Its chiral carbon center makes it an ideal precursor for synthesizing complex molecules with stereochemical precision. For instance, it can be used to prepare esters and amides that serve as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Nanotechnology

In the realm of nanotechnology, (2S)-2-methylhexanoic acid can modify the surface of nanoparticles. This modification enhances the dispersion and incorporation of nanoparticles into polymer matrices, which is crucial for creating advanced nanocomposites with tailored properties .

Polymer Chemistry

Carboxylic acids like (2S)-2-methylhexanoic acid play a significant role in polymer chemistry. They can act as monomers or additives in polymerization reactions, influencing the physical properties of the resulting polymers. Additionally, they can be used as catalysts to speed up chemical reactions within polymer systems .

Medicinal Chemistry

In medicinal chemistry, (2S)-2-methylhexanoic acid can be involved in the synthesis of bioactive molecules. Its incorporation into larger structures can lead to compounds with potential therapeutic effects, such as anti-inflammatory or analgesic properties .

Enzyme Engineering

The compound can also be used in enzyme engineering. By modifying enzymes’ active sites, researchers can improve their catalytic efficiency or alter their substrate specificity. This has implications for industrial biocatalysis and the production of fine chemicals .

Biocatalysis

(2S)-2-methylhexanoic acid: may serve as a substrate or product in biocatalytic processes. Enzymes can be designed or engineered to utilize this compound in specific reactions, leading to the efficient production of desired chiral molecules .

Food Industry

Carboxylic acids, including (2S)-2-methylhexanoic acid , are used in the food industry. They can act as preservatives, pH adjusters, or flavoring agents, contributing to the quality and stability of food products .

Environmental Science

Lastly, in environmental science, (2S)-2-methylhexanoic acid can be part of biodegradation pathways. Microorganisms can metabolize this compound, leading to its breakdown and removal from the environment, which is essential for bioremediation efforts .

properties

IUPAC Name

(2S)-2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKMFSAVYPAZTQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426454
Record name (2S)-2-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-methylhexanoic acid

CAS RN

49642-51-5
Record name (2S)-2-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-methylhexanoic acid >90%ee
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Escherichia coli MR-2103 (FERM BP-3835) was seeded on 50 ml of LB medium (1% polypeptone, 0.5% yeast extract, 0.5% NaCl) containing 50 μg/ml ampicillin and cultured at 37° C. for 20 hours under shaking. After the completion of the cultivation, the culture solution was centrifuged. The total volume of the cells harvested were washed with ion-exchanged water and then suspended in 50 ml of 50 mM phosphate buffer (pH 7.0). To this cell suspension, 5 g of racemic methyl α-methylhexanoate was added and reacted at 30° C. for 20 hours. During the reaction, the pH of the reaction solution was adjusted at 7.0 using in NaOH aqueous solution. After the completion of the reaction, cells were removed by centrifugation and unreacted methyl α-methylhexanoate was extracted with ethyl acetate. The organic layer was dehydrated by adding thereto anhydrous sodium sulfate and the solvent was removed by evaporation. The organic layer was further distilled and purified to thereby obtain 1.9 g of optically active methyl α-methylhexanoate. The specific rotation of this optically active methyl α-methylhexanoate was measured and found to be [α]25 D =+16.3. Then, after the pH of the aqueous layer was lowered to 2.0 with dilute sulfuric acid, the acid in the aqueous layer was extracted with ethyl acetate. The organic layer was dehydrated by adding thereto anhydrous sodium sulfate and the solvent was removed by evaporation. The organic layer was further distilled and purified to thereby obtain 1.3 g of optically active α-methylhexanoic acid. The specific rotation of this sample was measured and found to be [α]25 D =-16.3.
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Synthesis routes and methods II

Procedure details

A mixture of 40 g of p-toluenesulfonic acid monohydrate and 313 g of diethyl butylmethylmalonate was heated to 125°-135° C. in a flask equipped with a distillation column packed with Raschig rings. After 15 minutes, ethanol began to reflux in the distillation head. Ethanol was distilled as it formed and the pot temperature was maintained at 120°-126° C. by periodic addition of water to the pot. After 22 hours, the distillation of ethanol had ceased. The mixture then was cooled and treated with 70 ml of water. The layers were separated to afford 159.2 g (90.6% yield) of 2-methylhexanoic acid (99.8% pure by VPC).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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